Ethyl 4-vinylbenzoate

Catalog No.
S3339005
CAS No.
2715-43-7
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-vinylbenzoate

CAS Number

2715-43-7

Product Name

Ethyl 4-vinylbenzoate

IUPAC Name

ethyl 4-ethenylbenzoate

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h3,5-8H,1,4H2,2H3

InChI Key

DYSXJBCEIBVGJU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C=C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=C

Ethyl 4-vinylbenzoate is an organic compound with the molecular formula C11H12O2C_{11}H_{12}O_{2} and is classified as an ester. It is derived from the condensation of 4-vinylbenzoic acid and ethanol. This compound appears as a colorless to pale yellow liquid and has a characteristic pleasant odor. Ethyl 4-vinylbenzoate is known for its role in various

As mentioned earlier, there is no current research available on the specific mechanism of action of Ethyl 4-vinylbenzoate in biological systems.

  • Moderate flammability: Esters are generally flammable and should be handled with care around open flames [].
  • Potential for skin irritation: Esters can irritate the skin upon contact [].

  • Polymerization: The vinyl group allows for radical polymerization, making it useful in synthesizing polymers and copolymers.
  • Esterification: It can react with alcohols or acids to form new esters through transesterification or esterification reactions.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 4-vinylbenzoic acid and ethanol.

These reactions highlight its versatility as a building block in organic synthesis and materials science .

Research into the biological activity of ethyl 4-vinylbenzoate is limited but suggests potential antimicrobial properties. Its derivatives may exhibit cytotoxic effects against certain cancer cell lines, although detailed studies are still needed to fully understand its biological implications. The compound's structure allows it to interact with biological systems, potentially influencing enzymatic activities or cellular processes .

Ethyl 4-vinylbenzoate can be synthesized through various methods:

  • Esterification Reaction:
    • Combine 4-vinylbenzoic acid with ethanol in the presence of an acid catalyst (such as sulfuric acid) and heat the mixture.
    • The reaction typically requires refluxing for several hours to ensure complete conversion.
    • This method generally yields high purity products.
  • Radical Polymerization:
    • Initiators such as azobisisobutyronitrile can be used to induce polymerization of ethyl 4-vinylbenzoate, resulting in poly(ethyl 4-vinylbenzoate) which can be further processed for various applications .

Ethyl 4-vinylbenzoate has several applications across different fields:

  • Polymer Industry: It serves as a monomer in the production of polymers and copolymers used in coatings, adhesives, and plastics.
  • Chemical Research: Utilized in studies focusing on polymerization mechanisms and material properties.
  • Fragrance Industry: Its pleasant odor makes it a candidate for use in fragrances and flavorings .

Studies on the interactions of ethyl 4-vinylbenzoate with other compounds are crucial for understanding its reactivity and potential applications:

  • Polymerization Studies: Investigations have shown how ethyl 4-vinylbenzoate interacts with various initiators and co-monomers during polymerization, affecting the properties of the resulting materials.
  • Biological Interactions: Preliminary studies suggest that this compound may interact with cellular components, though comprehensive research is required to elucidate these mechanisms fully .

Ethyl 4-vinylbenzoate shares similarities with other compounds but also possesses unique characteristics. Here are some comparable compounds:

CompoundMolecular FormulaKey Features
Ethyl benzoateC9H10O2C_{9}H_{10}O_{2}Simple ester, pleasant odor
Methyl 4-vinylbenzoateC10H10O2C_{10}H_{10}O_{2}Similar structure, used in polymer chemistry
Ethyl 2-chloro-4-vinylbenzoateC11H10ClO2C_{11}H_{10}ClO_{2}Contains chlorine, alters reactivity
Ethyl 4-formamidobenzoateC10H11NO3C_{10}H_{11}NO_{3}Contains amide functional group

Uniqueness of Ethyl 4-Vinylbenzoate

Ethyl 4-vinylbenzoate is unique due to its vinyl group, which allows for versatile reactivity not present in simpler esters like ethyl benzoate. This feature enables it to act as a valuable monomer in polymer synthesis, setting it apart from other similar compounds that do not possess this capability .

XLogP3

3.4

Wikipedia

Ethyl 4-vinylbenzoate

Dates

Modify: 2023-08-19

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